
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide, also known as CMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CMA is a thioamide derivative of the widely used non-steroidal anti-inflammatory drug, mefenamic acid. CMA has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide may also interact with other signaling pathways involved in inflammation.
Biochemical and Physiological Effects
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide has also been found to have antioxidative properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide is not widely available commercially, which may limit its use in some experiments. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide and its potential side effects.
将来の方向性
There are several potential future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide and its potential applications in other areas of scientific research, such as cancer and neurodegenerative diseases.
合成法
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide can be synthesized using a variety of methods, including the reaction of mefenamic acid with thioacetic acid in the presence of a catalyst. Another method involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with methylthioacetic acid followed by acetylation to produce N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide.
科学的研究の応用
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its anti-inflammatory properties. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases.
特性
製品名 |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide |
|---|---|
分子式 |
C11H14ClNO2S |
分子量 |
259.75 g/mol |
IUPAC名 |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylsulfanylacetamide |
InChI |
InChI=1S/C11H14ClNO2S/c1-7-4-9(13-11(14)6-16-3)10(15-2)5-8(7)12/h4-5H,6H2,1-3H3,(H,13,14) |
InChIキー |
VAPBMRQMZKGJIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC |
正規SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)
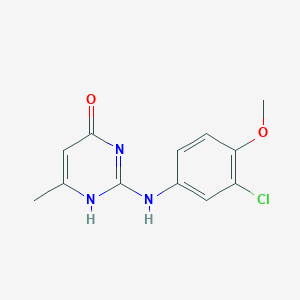
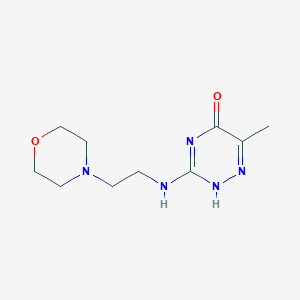
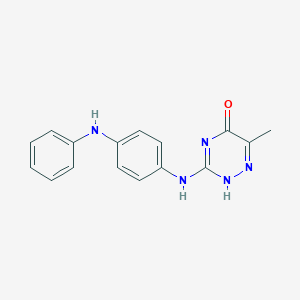
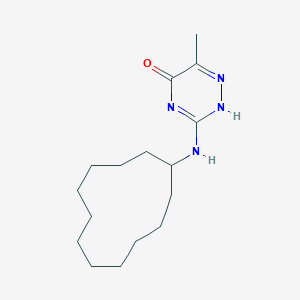

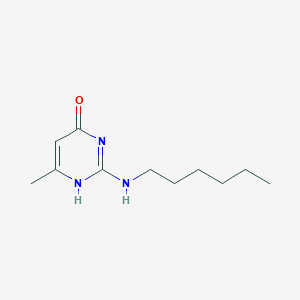
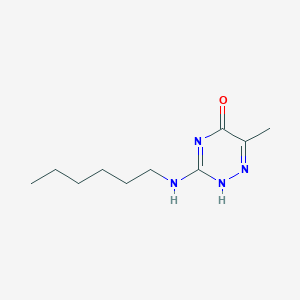
![methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254622.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B254623.png)
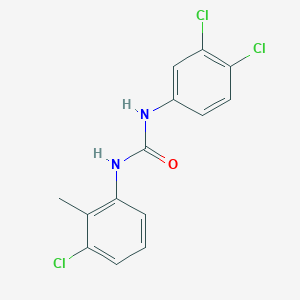
![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)